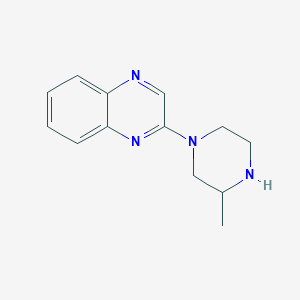

2-(3-Methylpiperazin-1-yl)quinoxaline

Description

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-(3-methylpiperazin-1-yl)quinoxaline |

InChI |

InChI=1S/C13H16N4/c1-10-9-17(7-6-14-10)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10,14H,6-7,9H2,1H3 |

InChI Key |

ICYQRLRRSLBVQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitable 2-chloroquinoxaline or 2-haloquinoxaline precursor with 3-methylpiperazine. The process can be summarized as follows:

- Starting from 2-chloroquinoxaline or derivatives such as ethyl 3-chloroquinoxaline-2-carboxylate.

- Reaction with 3-methylpiperazine under reflux conditions in an appropriate solvent (e.g., ethanol or isopropanol).

- Purification by extraction and chromatographic techniques.

This method is supported by experimental procedures where ethyl 3-chloroquinoxaline-2-carboxylate was reacted with 1-methylpiperazine at elevated temperatures (around 90 °C) for extended times (e.g., 16 hours), yielding the corresponding ethyl 3-(4-methylpiperazin-1-yl)quinoxaline-2-carboxylate intermediate.

Detailed Synthetic Route

A representative synthetic route is as follows:

This nucleophilic substitution exploits the electron-deficient nature of the quinoxaline ring, facilitating displacement of the chlorine atom by the nucleophilic nitrogen of methylpiperazine.

Alternative Approaches and Intermediates

- Hydrazide intermediates and quinoxaline carboxylic acids have been used as key intermediates for further amidation and cyclization reactions to build complex quinoxaline derivatives.

- For example, quinoxaline-2-carboxylic acid derivatives can be coupled with piperazine derivatives under peptide coupling conditions using reagents like HATU and bases such as N-ethyl-N-isopropylpropan-2-amine to afford substituted quinoxaline amides.

- Microwave-assisted synthesis has also been reported for related piperazinylquinoxaline derivatives, providing rapid reaction times and moderate to good yields.

Analytical Data and Characterization

Typical characterization data for compounds in this class include:

Research Discoveries and Applications

- Piperazinylquinoxaline derivatives, including methyl-substituted analogs, have demonstrated promising anticancer activity, with some compounds showing low micromolar to nanomolar potency against cancer cell lines.

- These compounds have also been investigated as PI3K inhibitors, with molecular docking studies supporting their interaction with the enzyme active site.

- Synthetic methods developed allow for structural diversification, enabling SAR studies to optimize biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can yield dihydroquinoxalines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpiperazin-1-yl)quinoxaline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)quinoxaline involves its interaction with molecular targets such as phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, the compound disrupts the PI3K/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation. This inhibition leads to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazinylquinoxaline Derivatives

Key structural variations in piperazinylquinoxaline derivatives include substituents on the quinoxaline ring (e.g., sulfonyl groups) and modifications to the piperazine ring (e.g., methyl or sulfonyl groups).

Table 1: PI3Kα Inhibitory Activity of Selected Piperazinylquinoxalines

*BEI (Binding Efficiency Index) = pIC50 / Molecular Weight (kDa) × 1000

Key Findings :

- The 3-methylpiperazine group confers superior PI3Kα inhibition (IC50 = 0.059 mM) compared to bulkier substituents like 4-methylsulfonyl (IC50 = 1.34 mM), likely due to reduced steric hindrance .

- Unmodified piperazine derivatives with sulfonyl groups (e.g., 4-bromophenylsulfonyl) exhibit nanomolar potency (IC50 = 40 nM), highlighting the importance of sulfonyl groups in enhancing binding affinity .

5-HT3 Receptor Selectivity

Modifications to the piperazine ring significantly influence receptor subtype selectivity:

Table 2: 5-HT3 Receptor Selectivity of Piperazinylquinoxalines

Key Findings :

- The amino group at the 2-position shifts selectivity toward 5-HT3A receptors, while its absence favors 5-HT3AB subtypes .

- This demonstrates how minor structural changes (e.g., amino group addition) can dramatically alter receptor interaction profiles.

Anti-Parasitic and Anti-Viral Analogues

Quinoxaline derivatives with piperazine or pyridinyl groups exhibit activity against pathogens like Plasmodium and hepatitis C virus (HCV):

Table 3: Activity Against Drug-Resistant HCV Variants

Key Findings :

Anti-Tubercular and Anti-Schistosomal Analogues

Quinoxaline derivatives with chalcone or pyrazolyl groups show promise against Mycobacterium tuberculosis and Schistosoma:

- Quinoxaline-chalcone hybrids exhibit low cytotoxicity and high selectivity indices, attributed to their planar quinoxaline core intercalating with microbial DNA .

- Anti-schistosomal compound BQR695 (Novartis) inhibits Plasmodium via PfPI4-kinase, with resistance rarely observed .

Q & A

Q. How does this compound compare to other PI3K inhibitors in terms of selectivity and toxicity?

- Methodological Answer : Selectivity profiling against PI3K isoforms (α, β, γ, δ) using kinase panel assays reveals α-specific inhibition (e.g., 10-fold selectivity over PI3Kβ). Toxicity is assessed via hepatocyte viability assays (LDH release) and hERG channel binding studies to mitigate cardiac risks. Cross-comparison with clinical inhibitors (e.g., Alpelisib) contextualizes therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.